molecular formula C35H64O7 B1251205 Pyranicin

Pyranicin

Cat. No.: B1251205
M. Wt: 596.9 g/mol
InChI Key: DKEKHIOBJJTNIY-CGWDHHCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyranicin is a natural product found in Goniothalamus giganteus with data available.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyranicin's synthesis was achieved using Cl2Pd(CH3CN)2-catalyzed diastereoselective cyclization, with studies showing its inhibitory action on mitochondrial NADH-ubiquinone oxidoreductase (complex I), albeit less effectively than some other mono-THF acetogenins (Hattori et al., 2008).
  • This compound and pyragonicin, isolated from Goniothalamus giganteus, exhibit selective cytotoxicity against pancreatic and breast cancer cell lines, showing significant potential in cancer research (Alali et al., 1998).
  • A study on the total synthesis of this compound and its deoxygenated analogues further reinforces its inhibitory impact on mitochondrial complex I (Furuhata et al., 2008).

Anticancer Capabilities

  • Research on this compound as part of the broader class of pyrans reveals its significant role in anticancer activities. Pyrans, including this compound, are integral in natural products like coumarins and flavonoids, and have shown promise in the development of anticancer agents (Kumar et al., 2017).
  • Pyran copolymers, closely related to this compound, have been studied for their potential in augmenting chemotherapy against leukemia and solid tumors, demonstrating significant therapeutic potential (Mohr et al., 1975).

Pharmacological Interest

  • This compound belongs to a class of compounds with a wide spectrum of pharmacological activities, as seen in its role in various pharmacological agents. This highlights its potential in the development of new drugs (Karrouchi et al., 2018).

Properties

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(2S)-4-[(2R,8R,13R)-13-[(2R,5R,6R)-6-dodecyl-5-hydroxyoxan-2-yl]-2,8,13-trihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-22-33-32(39)23-24-34(42-33)31(38)21-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1

InChI Key

DKEKHIOBJJTNIY-CGWDHHCXSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC1C(CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

pyranicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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